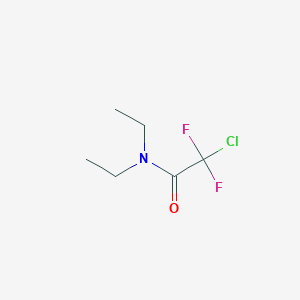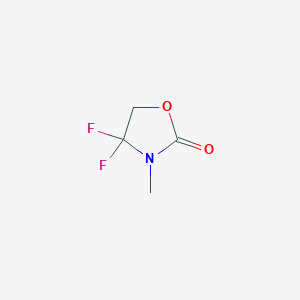
4,4-Difluoro-3-methyl-2-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoro-3-methyl-1,3-oxazolidin-2-one: is an organic compound with the molecular formula C4H5F2NO2 It is a heterocyclic compound containing both nitrogen and oxygen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-difluoro-3-methyl-1,3-oxazolidin-2-one typically involves the reaction of 3-methyl-2-oxazolidinone with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods: Industrial production of 4,4-difluoro-3-methyl-1,3-oxazolidin-2-one may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 4,4-Difluoro-3-methyl-1,3-oxazolidin-2-one can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions may require aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Major Products:
Oxidation: Formation of corresponding oxazolidinone derivatives with higher oxidation states.
Reduction: Formation of partially or fully reduced oxazolidinone derivatives.
Substitution: Formation of substituted oxazolidinone derivatives with various functional groups replacing fluorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4,4-Difluoro-3-methyl-1,3-oxazolidin-2-one is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a pharmacophore. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.
Medicine: The compound is investigated for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable scaffold in medicinal chemistry.
Industry: In the industrial sector, 4,4-difluoro-3-methyl-1,3-oxazolidin-2-one is used in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as hydrophobicity and thermal stability, making it useful in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 4,4-difluoro-3-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the oxazolidinone ring can interact with nucleophilic sites in biological molecules, further contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
4,4-Dimethyl-1,3-oxazolidin-2-one: Similar structure but with methyl groups instead of fluorine atoms.
4-Fluoro-1,3-dioxolan-2-one: Contains a fluorine atom but has a different ring structure.
3-Methyl-2-oxazolidinone: Lacks fluorine atoms and has a simpler structure.
Uniqueness: 4,4-Difluoro-3-methyl-1,3-oxazolidin-2-one is unique due to the presence of two fluorine atoms at the 4-position of the oxazolidinone ring. This fluorination enhances its chemical stability, lipophilicity, and ability to form strong interactions with biological targets, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C4H5F2NO2 |
|---|---|
Molekulargewicht |
137.08 g/mol |
IUPAC-Name |
4,4-difluoro-3-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H5F2NO2/c1-7-3(8)9-2-4(7,5)6/h2H2,1H3 |
InChI-Schlüssel |
FPRBEDQINLEHER-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)OCC1(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


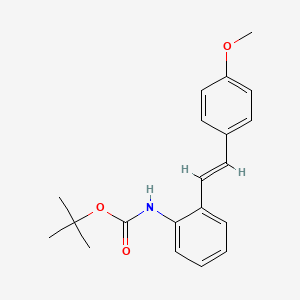

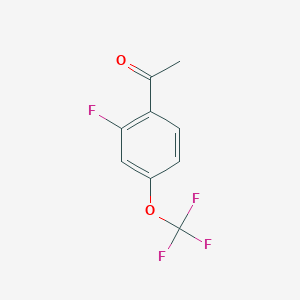
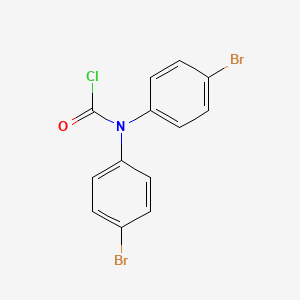
![3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B12845114.png)

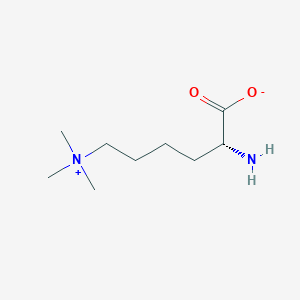


![7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B12845134.png)
